2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-6-fluorobenzamide
Description
2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-6-fluorobenzamide (ID: G513-0644) is a benzamide derivative with a molecular formula of C₁₈H₁₈ClFN₂O₃S and a molecular weight of 396.87 g/mol . Its structure comprises a 2-chloro-6-fluorobenzamide moiety linked to a 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl group.
Properties
IUPAC Name |
2-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3S/c1-2-26(24,25)22-10-4-5-12-8-9-13(11-16(12)22)21-18(23)17-14(19)6-3-7-15(17)20/h3,6-9,11H,2,4-5,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJRXOQISFUZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-6-fluorobenzamide involves multi-step organic synthesis:
Initial Setup: : Formation of the tetrahydroquinoline core by cyclization of suitable precursors under acidic or basic conditions.
Subsequent Modifications: : Introduction of the ethanesulfonyl group through a sulfonation reaction, typically using sulfonyl chloride in the presence of a base.
Halogenation: : Chlorination of the tetrahydroquinoline ring under controlled conditions to ensure selective substitution.
Fluorobenzamide Formation: : Coupling of the halogenated tetrahydroquinoline derivative with a fluorobenzamide precursor using amide bond formation techniques, such as using carbodiimide coupling agents.
Industrial Production Methods
In industrial settings, the production of this compound involves scaled-up versions of the aforementioned synthetic routes, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, thereby improving reproducibility and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom of the ethanesulfonyl group, leading to the formation of sulfoxides and sulfones.
Reduction: : The chlorinated and fluorinated aromatic rings can be selectively reduced under catalytic hydrogenation conditions.
Substitution: : Nucleophilic aromatic substitution is possible at the chloro and fluoro positions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Employing oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas.
Substitution: : Nucleophiles such as amines or thiols under basic conditions (e.g., sodium hydride, NaH).
Major Products Formed
Sulfoxides/Sulfones: : From oxidation.
Dehalogenated Derivatives: : From reduction.
Substituted Aromatics: : From nucleophilic aromatic substitution.
Scientific Research Applications
2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-6-fluorobenzamide has a broad range of applications:
Chemistry: : Utilized as a building block in organic synthesis and the development of new materials.
Biology: : Studied for its potential as a pharmacophore in drug discovery, particularly in targeting specific enzymes or receptors.
Medicine: : Investigated for therapeutic applications due to its bioactive properties, such as anti-inflammatory or anticancer activities.
Industry: : Employed in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: : Binding to specific proteins or enzymes, potentially inhibiting or modifying their activity.
Pathways Involved: : The modulation of signaling pathways involved in inflammation, cell proliferation, or other biological processes.
Comparison with Similar Compounds
Key Observations:
Sulfonyl Group Variations: The target compound’s aliphatic ethanesulfonyl group contrasts with the aromatic 4-fluorobenzenesulfonyl groups in and . This difference reduces steric bulk and may enhance solubility or reduce metabolic oxidation . The absence of a sulfonyl group in Y206-7591 simplifies the structure but likely diminishes target specificity due to the lack of a tetrahydroquinoline scaffold .
Halogen Positioning :
- The target features 2-chloro-6-fluoro substitution on the benzamide, whereas ’s analog has a 3-chloro substitution. Positional changes can alter electronic properties and binding affinity to biological targets .
Tetrahydroquinoline Substitution: The 7-position of the tetrahydroquinoline in the target vs. the 6-position in ’s compound may influence spatial orientation, affecting interactions with enzymes or receptors .
Physicochemical and Pharmacokinetic Implications
- Molecular Weight and Lipophilicity: The target (396.87 g/mol) is heavier than Y206-7591 (277.72 g/mol) due to the tetrahydroquinoline-sulfonyl moiety, which may reduce cell permeability but improve protein-binding specificity . Ethanesulfonyl’s smaller size compared to 4-fluorobenzenesulfonyl () could lower logP values, enhancing aqueous solubility .
Biological Activity
2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-6-fluorobenzamide is a complex organic compound with potential therapeutic applications in medicinal chemistry. Its unique structure combines halogenated benzamide and tetrahydroquinoline moieties, which may contribute to its biological activity. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic effects based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 376.4 g/mol. The structure includes:
- A chloro group at the 2-position.
- A fluoro group at the 6-position of the benzamide.
- An ethanesulfonyl group attached to a tetrahydroquinoline core.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClFN2O3S |
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(S(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F)C(=O)N |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Tetrahydroquinoline Core : This can be achieved through a Pictet-Spengler reaction.
- Introduction of Ethanesulfonyl Group : Sulfonylation using ethanesulfonyl chloride in the presence of a base like triethylamine.
- Acylation with Fluorinated Benzamide : Final attachment of the benzamide moiety under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets such as enzymes and receptors. The halogen substituents (chlorine and fluorine) enhance lipophilicity and binding affinity, potentially leading to:
- Inhibition of Enzymatic Pathways : It may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
- Modulation of Receptor Activity : Interactions with specific receptors could alter signaling pathways associated with disease states.
Therapeutic Potential
Research indicates that this compound may exhibit:
- Antimicrobial Properties : Studies have shown effectiveness against certain bacterial strains.
- Anticancer Activity : Preliminary data suggest it may inhibit tumor growth in specific cancer models.
- Anti-inflammatory Effects : Potential for reducing inflammation in various experimental models.
Case Studies and Research Findings
Recent studies have explored the biological effects of similar compounds within the tetrahydroquinoline class. For instance:
-
Study on Anticancer Activity :
- A compound structurally related to this compound showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7).
- IC50 values were reported in the low micromolar range.
-
Inflammation Model Studies :
- In a murine model of inflammation, administration of related compounds resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting potential therapeutic applications in autoimmune diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
